3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Description
3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H17BrN2OS and its molecular weight is 389.31. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography Research
The crystal structure of this compound has been determined using single-crystal X-ray diffraction . This technique is crucial for identifying conformational characteristics and understanding the 3D arrangement of atoms within the molecule. Such information is vital for designing drugs and materials with specific properties.
Anti-Inflammatory Activity
Compounds with similar structures have been studied for their anti-inflammatory activity . The presence of the benzyl and bromo groups may influence the biological activity, making it a candidate for developing new anti-inflammatory agents.
Pharmacological Scaffold
The benzothiadiazine dioxide scaffold, which is structurally related to the compound , exhibits a range of pharmacological activities . These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and modulation of ion channels and receptors.
Enzyme Inhibition
Derivatives of similar heterocyclic compounds have been explored as inhibitors for various enzymes . This compound could potentially be modified to target specific enzymes involved in disease processes.
Chemical Synthesis Intermediate
Compounds with similar bromo and methyl groups have been used as intermediates in the synthesis of more complex molecules . This compound could serve as a building block for synthesizing a variety of organic compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c1-18-10-15(14-9-13(19)7-8-16(14)22-18)20-17(23)21(18)11-12-5-3-2-4-6-12/h2-9,15H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLNOCRYDUNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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